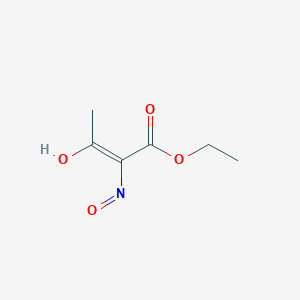

Ethyl (2E)-2-(hydroxyimino)-3-oxobutanoate; 95%

Description

Contextual Significance of α-Hydroxyimino-β-Keto Esters in Chemical Research

α-Hydroxyimino-β-keto esters, the class of compounds to which Ethyl (2E)-2-(hydroxyimino)-3-oxobutanoate belongs, are of considerable interest to synthetic chemists. Their importance stems from several key characteristics:

Versatile Reactivity: The presence of multiple reactive sites allows for a wide array of chemical transformations. The hydroxyimino group can act as a nucleophile or be involved in cyclization reactions. The ketone and ester groups are susceptible to a variety of nucleophilic attacks and condensation reactions.

Chelating Properties: The 1,2-dione-like structure with the adjacent oxime group enables these molecules to act as efficient chelating agents for various metal ions. This property is crucial in the field of coordination chemistry and catalysis.

Precursors to Heterocycles: Perhaps their most significant role is as precursors in the synthesis of a diverse range of heterocyclic compounds, which are scaffolds for many pharmaceuticals and biologically active molecules.

The general structure of α-hydroxyimino-β-keto esters provides a robust platform for generating molecular complexity, making them indispensable tools in the synthesis of novel organic compounds.

Historical Development of Research on Ethyl (2E)-2-(hydroxyimino)-3-oxobutanoate and Analogues

The study of α-hydroxyimino-β-keto esters is intrinsically linked to the development of fundamental organic reactions. The synthesis of these compounds can be traced back to the late 19th century with the discovery of reactions capable of introducing a nitroso or oximino group at the α-position of a β-dicarbonyl compound.

A pivotal moment in the history of these compounds is associated with the Japp-Klingemann reaction , first reported by Francis Robert Japp and Felix Klingemann in 1887. wikipedia.org This reaction, which involves the coupling of a diazonium salt with a β-keto ester or β-keto acid, leads to the formation of a hydrazone, which can be considered a close analogue of the hydroxyimino group. wikipedia.org

The direct synthesis of Ethyl (2E)-2-(hydroxyimino)-3-oxobutanoate is typically achieved through the nitrosation of ethyl acetoacetate (B1235776). This straightforward and efficient method involves the reaction of ethyl acetoacetate with a source of nitrous acid, such as sodium nitrite (B80452) in the presence of an acid like acetic acid. prepchem.comchemicalbook.com This method has been a reliable route for accessing this compound for many decades, enabling its widespread use in research.

Over the years, research has evolved from simply synthesizing these molecules to exploring their vast synthetic potential. The mid-20th century saw a surge in the use of these compounds for the preparation of various heterocyclic systems. More recently, there has been a focus on their application in asymmetric synthesis and the development of novel metal complexes with catalytic or material applications.

Overview of Key Research Areas for Ethyl (2E)-2-(hydroxyimino)-3-oxobutanoate

The utility of Ethyl (2E)-2-(hydroxyimino)-3-oxobutanoate in academic research is broad and can be categorized into several key areas:

Synthesis of Heterocyclic Compounds: This is arguably the most significant application. The compound serves as a versatile precursor for the synthesis of a wide variety of heterocycles, including pyrazoles, isoxazoles, pyridazines, and pyrimidines. These ring systems are of immense importance in medicinal chemistry.

Coordination Chemistry: The ability of the hydroxyimino and keto groups to chelate metal ions has led to the development of a rich coordination chemistry. The resulting metal complexes have been investigated for their catalytic activity, magnetic properties, and potential as models for biological systems.

Intermediate in Multi-step Syntheses: Beyond the direct synthesis of heterocycles, Ethyl (2E)-2-(hydroxyimino)-3-oxobutanoate is a valuable intermediate in the synthesis of more complex molecules. For instance, it can be a starting material for the synthesis of α-amino acids and other biologically relevant compounds.

The following sections will delve deeper into the specific applications and research findings related to this versatile compound.

Detailed Research Findings

The multifaceted reactivity of Ethyl (2E)-2-(hydroxyimino)-3-oxobutanoate has been harnessed in a multitude of synthetic strategies. Below are some detailed examples of its application in the synthesis of important chemical entities.

Synthesis of Pyrazole (B372694) Derivatives

One of the most well-established applications of Ethyl (2E)-2-(hydroxyimino)-3-oxobutanoate is in the synthesis of pyrazole derivatives. The reaction with hydrazines provides a straightforward entry into this important class of heterocycles, which are known to exhibit a wide range of biological activities.

For example, the condensation of Ethyl (2E)-2-(hydroxyimino)-3-oxobutanoate with a substituted hydrazine (B178648), followed by cyclization, leads to the formation of a pyrazole ring. The reaction proceeds through the initial formation of a hydrazone, which then undergoes an intramolecular cyclization and dehydration to yield the aromatic pyrazole core.

Table 1: Synthesis of Pyrazole Derivatives from Ethyl (2E)-2-(hydroxyimino)-3-oxobutanoate

| Reactant 1 | Reactant 2 | Product | Reaction Conditions | Yield (%) |

| Ethyl (2E)-2-(hydroxyimino)-3-oxobutanoate | Phenylhydrazine | Ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate | Acetic acid, reflux | Not specified |

| Ethyl (2E)-2-(hydroxyimino)-3-oxobutanoate | Hydrazine hydrate | Ethyl 5-methyl-1H-pyrazole-4-carboxylate | Ethanol (B145695), reflux | Not specified |

Synthesis of Pyridazine (B1198779) Derivatives

Pyridazines and their fused derivatives are another class of heterocyclic compounds that can be efficiently synthesized from Ethyl (2E)-2-(hydroxyimino)-3-oxobutanoate. These compounds are of interest due to their potential applications in medicinal chemistry.

The synthesis often involves a multi-step sequence where the α-hydroxyimino-β-keto ester is first transformed into a suitable precursor that can then undergo cyclization to form the pyridazine ring.

Table 2: Application in the Synthesis of Pyridazine Scaffolds

| Precursor derived from Ethyl (2E)-2-(hydroxyimino)-3-oxobutanoate | Reaction Partner | Product Class | Significance |

| Corresponding hydrazone | - | Pyridazinones | Precursors to various functionalized pyridazines |

| Activated ester derivative | Dicarbonyl compounds | Fused pyridazine systems | Potential biologically active compounds |

Physical and Spectroscopic Data

The characterization of Ethyl (2E)-2-(hydroxyimino)-3-oxobutanoate is crucial for its use in synthesis. The following table summarizes some of its key physical and spectroscopic properties.

Table 3: Physical and Spectroscopic Properties of Ethyl (2E)-2-(hydroxyimino)-3-oxobutanoate

| Property | Value |

| Molecular Formula | C₆H₉NO₄ |

| Molecular Weight | 159.14 g/mol |

| Melting Point | 46-48 °C |

| Boiling Point | 136-137 °C at 5 Torr |

| ¹H NMR (CDCl₃, δ ppm) | ~1.3 (t, 3H, CH₃-ester), ~2.4 (s, 3H, CH₃-keto), ~4.3 (q, 2H, CH₂-ester), ~9.0 (br s, 1H, NOH) |

| ¹³C NMR (CDCl₃, δ ppm) | ~14.0 (CH₃-ester), ~25.0 (CH₃-keto), ~62.0 (CH₂-ester), ~150.0 (C=N), ~162.0 (C=O, ester), ~195.0 (C=O, keto) |

| IR (KBr, cm⁻¹) | ~3300 (O-H stretch), ~1730 (C=O stretch, ester), ~1680 (C=O stretch, keto), ~1640 (C=N stretch) |

Note: Spectroscopic data are approximate and may vary depending on the solvent and instrument used.

Structure

3D Structure

Properties

IUPAC Name |

ethyl (Z)-3-hydroxy-2-nitrosobut-2-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO4/c1-3-11-6(9)5(7-10)4(2)8/h8H,3H2,1-2H3/b5-4- | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVTHITHXCDMTDK-PLNGDYQASA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=C(C)O)N=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C(=C(\C)/O)/N=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Ethyl 2e 2 Hydroxyimino 3 Oxobutanoate

Direct Nitrosation Approaches

The most common and direct method for synthesizing Ethyl (2E)-2-(hydroxyimino)-3-oxobutanoate involves the nitrosation of a β-keto ester, typically ethyl acetoacetate (B1235776). This reaction introduces the hydroxyimino group at the α-position of the ester.

Synthesis from Ethyl Acetoacetate

The synthesis of Ethyl (2E)-2-(hydroxyimino)-3-oxobutanoate is readily achieved through the nitrosation of ethyl acetoacetate. wikipedia.org This reaction is typically carried out using sodium nitrite (B80452) in the presence of an acid, such as acetic acid. chemicalbook.com The process involves the in situ formation of nitrous acid, which then reacts with the enol form of ethyl acetoacetate to yield the desired α-oximino ester.

A typical laboratory procedure involves dissolving ethyl acetoacetate in acetic acid and then adding a solution of sodium nitrite in water at a controlled temperature, often around 0°C. chemicalbook.com The reaction mixture is stirred for a period, after which the pH is adjusted to neutral or slightly basic to facilitate product isolation. chemicalbook.com Extraction with an organic solvent like ethyl acetate, followed by drying and concentration, affords the crude product, which can be further purified. chemicalbook.com

Optimization of Reaction Conditions (Temperature, Solvent, Reagents)

The efficiency and yield of the nitrosation of ethyl acetoacetate are highly dependent on the reaction conditions. Key parameters that are often optimized include temperature, solvent, and the choice and stoichiometry of reagents.

Temperature: The nitrosation reaction is exothermic, and maintaining a low temperature is crucial to prevent side reactions and decomposition of the product. google.comgoogle.com Reactions are typically conducted at temperatures ranging from 0°C to as low as -15°C. chemicalbook.comgoogle.com Controlling the temperature during the addition of reagents is particularly important to avoid temperature spikes that can lead to the formation of impurities. google.com

Solvent: Acetic acid is a commonly used solvent as it also serves as the acid catalyst for the formation of nitrous acid from sodium nitrite. chemicalbook.com The use of a co-solvent system, such as water, is often necessary to dissolve the sodium nitrite. chemicalbook.com The choice of solvent can influence the solubility of reactants and the stability of the product.

Reagents: Sodium nitrite is the most frequently used nitrosating agent. wikipedia.orgchemicalbook.com The stoichiometry of the reagents is also a critical factor. An equimolar or a slight excess of sodium nitrite is generally used to ensure complete conversion of the ethyl acetoacetate. chemicalbook.comacs.org The concentration of the acid is also important, as it affects the rate of nitrous acid formation.

The table below summarizes typical reaction conditions found in the literature.

| Parameter | Condition | Source |

| Starting Material | Ethyl acetoacetate | wikipedia.orgchemicalbook.com |

| Nitrosating Agent | Sodium Nitrite (NaNO₂) | wikipedia.orgchemicalbook.com |

| Solvent | Acetic Acid (AcOH) and Water | chemicalbook.com |

| Temperature | 0°C | chemicalbook.com |

| pH Adjustment | Saturated aqueous NaHCO₃ to pH 7-8 | chemicalbook.com |

| Yield | 99% | chemicalbook.com |

Variations with Related β-Keto Esters

The direct nitrosation method is not limited to ethyl acetoacetate and can be applied to a variety of related β-keto esters to produce the corresponding α-hydroxyimino derivatives. For instance, ethyl 3-oxopentanoate (B1256331) has been successfully nitrosated using sodium nitrite in acetic acid at 0°C. acs.org This demonstrates the versatility of the method for synthesizing a range of α-oximino-β-keto esters. The general applicability of this reaction allows for the introduction of different alkyl and aryl groups at the γ-position of the β-keto ester, leading to a diverse library of α-hydroxyimino compounds.

Alternative Synthetic Routes

While direct nitrosation is a prevalent method, alternative synthetic strategies exist for the preparation of Ethyl (2E)-2-(hydroxyimino)-3-oxobutanoate and related compounds. These routes can offer advantages in terms of starting material availability or scalability.

Esterification of Corresponding Carboxylic Acids

An alternative approach to obtaining α-keto esters, which are precursors to the target compound, is through the esterification of the corresponding α-keto carboxylic acids. organic-chemistry.org While not a direct synthesis of the hydroxyimino derivative, this method is relevant as the resulting α-keto ester can then be subjected to oximation. Various methods for the synthesis of α-keto carboxylic acids and their subsequent esterification have been reported in the literature. organic-chemistry.org

Industrial Production Methods and Catalysis

For large-scale industrial production, the focus is on developing efficient, cost-effective, and safe processes. While specific industrial methods for Ethyl (2E)-2-(hydroxyimino)-3-oxobutanoate are not extensively detailed in the public domain, general principles for the industrial synthesis of related compounds, such as ethyl nitroacetate (B1208598) from ethyl acetoacetate, highlight the use of microreactors to manage exothermic reactions and improve safety and efficiency. google.com This technology allows for precise control of reaction parameters like temperature and residence time, leading to higher yields and purity. google.com

Synthesis of Structurally Related Oxime Derivatives from Precursors of Ethyl (2E)-2-(hydroxyimino)-3-oxobutanoate

The synthesis of oxime derivatives structurally related to Ethyl (2E)-2-(hydroxyimino)-3-oxobutanoate often begins with the modification of its precursor, ethyl acetoacetate. This approach allows for the formation of a wide array of substituted compounds.

Reactions with Silylating and Halogenating Agents

The functionalization of the oxime group or its precursor backbone can be effectively achieved using silylating and halogenating agents. These reactions introduce silyl (B83357) and halo groups that can serve as protecting groups or as intermediates for further synthetic transformations.

The term "silylation" refers to the substitution of a hydrogen atom attached to a heteroatom, such as the oxygen in a hydroxyl group (–OH), with a silyl group. colostate.edu This process can form a silicon-heteroatom bond without altering the rest of the molecule. colostate.edu While specific studies on the direct silylation of Ethyl (2E)-2-(hydroxyimino)-3-oxobutanoate are not extensively detailed, the silylation of oximes is a known chemical transformation. colostate.edu Generally, a silylating agent reacts with the hydroxyl group of the oxime to form an O-silylated oxime ether. For instance, sequential acylation and silylation of related nitro compounds can lead to O-silylated α-acyloxyoximes in high yields. researchgate.net This suggests a potential pathway for modifying the hydroxyimino group in the target compound or its analogs.

Reactions involving halogenating agents can be performed on the precursor, ethyl acetoacetate. The products of these reactions are substituted derivatives of the acetoacetic ester. fhsu.edu These halogenated precursors can then be used to synthesize the corresponding halogenated oxime derivatives. For example, the reaction of ethyl acetoacetate with certain halogen derivatives of alcohols can produce new intermediates for organic synthesis. fhsu.edu

Below are tables summarizing the types of reagents used and the potential products formed in these reactions.

Table 1: Reactions with Silylating Agents

| Reactant Type | Silylating Agent Example | Potential Product Type |

|---|---|---|

| Oxime | N,O-Bis(trimethylsilyl)acetamide (BSA) | O-Silylated Oxime Ether |

| Oxime | N-(Trimethylsilyl)dimethylamine (TMSDMA) | O-Silylated Oxime Ether |

Table 2: Reactions with Halogenating Agents

| Precursor | Halogenating Agent Type | Product Type |

|---|---|---|

| Ethyl acetoacetate | Halogen derivatives of alcohols (e.g., chlorohydrins) | Substituted derivatives of ethyl acetoacetate |

These synthetic strategies provide versatile routes to novel derivatives of Ethyl (2E)-2-(hydroxyimino)-3-oxobutanoate by modifying its precursor or the oxime functionality itself.

Chemical Reactivity and Mechanistic Investigations of Ethyl 2e 2 Hydroxyimino 3 Oxobutanoate

Tautomerism and Stereoisomerism Studies

The structural complexity of ethyl (2E)-2-(hydroxyimino)-3-oxobutanoate provides for the existence of several isomeric and tautomeric forms. These equilibria are fundamental to understanding its reactivity.

E/Z Isomerism: The presence of the carbon-nitrogen double bond (C=N) of the oxime group allows for geometric isomerism. The compound is typically named as the (2E)-isomer, indicating that the hydroxyl group (-OH) of the oxime and the ester group are on opposite sides of the C=N double bond. This configuration is generally considered the more thermodynamically stable form due to reduced steric hindrance between the functional groups. Structural studies on analogous compounds, such as ethyl (2E)-2-(hydroxyimino)propanoate, have confirmed through X-ray crystallography and computational analysis that the E-conformer is the lowest in energy. organic-chemistry.org

Keto-Enol Tautomerism of the β-Keto Ester Moiety: The underlying structure is derived from ethyl acetoacetate (B1235776), a classic example of a compound exhibiting keto-enol tautomerism. uomustansiriyah.edu.iq This equilibrium involves the interconversion between the ketone form and the enol form, which features a carbon-carbon double bond and a hydroxyl group. For ethyl (2E)-2-(hydroxyimino)-3-oxobutanoate, this tautomerism would involve the acetyl group at the C-3 position. The equilibrium is influenced by factors such as solvent polarity and the potential for intramolecular hydrogen bonding.

Oxime Tautomerism: The hydroxyimino group itself can exhibit tautomerism, existing in equilibrium with its nitroso form (C-nitroso). For α-oximino ketones, the equilibrium generally favors the oxime form. X-ray crystallography studies have confirmed that in the solid state, the molecule exists predominantly in the keto-oxime tautomeric form, which is stabilized by intramolecular hydrogen bonding.

| Isomer/Tautomer Type | Description | Predominant Form |

|---|---|---|

| E/Z Isomerism | Geometric isomerism around the C=N double bond. | (E)-isomer is generally more stable. |

| Keto-Enol Tautomerism | Equilibrium between the C-3 keto form and its corresponding enol. | The keto form is typically favored. |

| Oxime-Nitroso Tautomerism | Equilibrium between the hydroxyimino (=N-OH) group and the nitroso (-CH-N=O) group. | The oxime form is highly favored. |

Reactions Involving the Oxime Functionality

The oxime group is a key site of reactivity within the molecule, though specific studies on ethyl (2E)-2-(hydroxyimino)-3-oxobutanoate are not extensively documented. Based on the general reactivity of oximes, several transformations can be predicted.

Alkylation at the α-position (C-2) of ethyl (2E)-2-(hydroxyimino)-3-oxobutanoate is not a straightforward transformation. In its parent compound, ethyl acetoacetate, the α-carbon is readily deprotonated to form a nucleophilic enolate that can be alkylated. However, in the target molecule, the α-carbon is an sp²-hybridized carbon, part of the C=N double bond. This structure prevents the formation of a simple enolate at this position and thus inhibits direct alkylation via standard nucleophilic substitution pathways. Alternative synthetic strategies would be required to achieve substitution at this position.

The oxygen atom of the hydroxyimino group is nucleophilic and can participate in reactions with electrophiles. O-functionalization, such as O-alkylation or O-acylation, leads to the formation of oxime ethers and esters, respectively. These reactions typically proceed by first deprotonating the oxime hydroxyl group with a suitable base to form an oximate anion, which then acts as the nucleophile. While this is a general reaction pathway for oximes, specific examples detailing the O-functionalization of ethyl (2E)-2-(hydroxyimino)-3-oxobutanoate are not widely reported in the literature.

Carbonyl Reactivity and Condensation Reactions

The ketone at the C-3 position and the ester carbonyl are potential sites for nucleophilic attack. The reactivity of these groups is central to condensation reactions.

Claisen Condensation: The Claisen condensation is a carbon-carbon bond-forming reaction between two ester molecules in the presence of a strong base. wikipedia.orgresearchgate.net The parent molecule, ethyl acetoacetate, can undergo this reaction. However, for ethyl (2E)-2-(hydroxyimino)-3-oxobutanoate, the α-position is substituted with the hydroxyimino group, meaning it lacks the acidic α-protons necessary to form the enolate required to initiate the condensation. Therefore, it cannot act as the nucleophilic partner in a self-condensation reaction. It could potentially act as an electrophile, but its reactivity would be influenced by the electronic effects of the adjacent oxime.

Knoevenagel Condensation: The Knoevenagel condensation involves the reaction of an active methylene (B1212753) compound with an aldehyde or ketone. researchgate.netmdpi.com The parent compound, ethyl acetoacetate, readily participates in this reaction. For ethyl (2E)-2-(hydroxyimino)-3-oxobutanoate, the C-3 ketone could theoretically react with an active methylene compound. However, the steric and electronic influence of the adjacent α-oximino ester group may reduce the electrophilicity of the C-3 carbonyl, potentially affecting reaction rates and yields compared to simpler β-keto esters.

Heterocyclic Annulation and Cyclization Reactions

The arrangement of functional groups in ethyl (2E)-2-(hydroxyimino)-3-oxobutanoate makes it an excellent precursor for the synthesis of various heterocyclic compounds.

One of the most significant applications of β-dicarbonyl compounds and their derivatives is in the synthesis of pyrazoles. The reaction of a 1,3-dicarbonyl compound with hydrazine (B178648) or its derivatives is a classic and highly efficient method for constructing the pyrazole (B372694) ring. ias.ac.in In this context, ethyl (2E)-2-(hydroxyimino)-3-oxobutanoate, or its precursor ethyl acetoacetate, serves as the 1,3-dielectrophile.

The synthesis typically involves a multi-component reaction where ethyl acetoacetate, a hydrazine (like hydrazine hydrate), an aldehyde, and a source of cyanide (like malononitrile) are condensed to form complex pyrazole derivatives such as pyrano[2,3-c]pyrazoles. nih.govwisdomlib.org The general mechanism involves the initial condensation of the hydrazine with one of the carbonyl groups of the β-keto ester, followed by intramolecular cyclization and dehydration to form the aromatic pyrazole ring. The reaction is versatile and can be catalyzed by various agents under different conditions, including microwave irradiation and the use of green catalysts. wisdomlib.org

| Reactants | Catalyst/Solvent | Conditions | Product Type | Reference |

|---|---|---|---|---|

| Ethyl acetoacetate, Hydrazine hydrate, Aldehyde, Malononitrile | Potassium t-butoxide / Methanol | Microwave Irradiation, <5 min | 4H-pyrano[2,3-c]pyrazoles | wisdomlib.org |

| Ethyl acetoacetate, Hydrazine hydrate, Aldehyde, Malononitrile | Sodium Lactate / Ethanol (B145695):Water | Reflux | Pyranopyrazoles | |

| Ethyl acetoacetate, Hydrazine hydrate, Aldehyde, Malononitrile | Magnetic Fe₃O₄ Nanoparticles / Water | Room Temperature, 15 min | Pyranopyrazoles | wisdomlib.org |

| Ethyl acetoacetate, Phenylhydrazine, Aldehyde, Malononitrile | Maltobiose / Solvent-free | Thermal | 1,4-dihydropyrano[2,3-c]pyrazoles | nih.gov |

Synthesis of Isoxazoline (B3343090) Derivatives

The synthesis of isoxazoline rings, five-membered heterocycles containing nitrogen and oxygen, is a significant transformation achievable from oxime precursors. Ethyl (2E)-2-(hydroxyimino)-3-oxobutanoate can serve as a key starting material for isoxazoline derivatives through a [3+2] cycloaddition reaction, also known as a 1,3-dipolar cycloaddition. mdpi.comnih.gov

The general strategy involves the in situ conversion of the oxime functionality into a more reactive 1,3-dipole, specifically a nitrile oxide. This is typically achieved by treating the oxime with an oxidizing agent. The generated nitrile oxide, which bears the ethoxycarbonyl and acetyl moieties from the parent molecule, then readily reacts with an alkene (referred to as the dipolarophile) to form the isoxazoline ring. organic-chemistry.org

Oxidation to Nitrile Oxide: The oxime is oxidized to form the highly reactive nitrile oxide intermediate. Common reagents for this step include hypervalent iodine compounds like [hydroxy(tosyloxy)iodo]benzene (B1195804) (HTIB) or systems like tert-butyl hypoiodite (B1233010) (t-BuOI). organic-chemistry.org

1,3-Dipolar Cycloaddition: The nitrile oxide intermediate immediately undergoes a cycloaddition reaction with an alkene present in the reaction mixture. This step forms the stable isoxazoline ring. nih.govresearchgate.net

The reaction is highly versatile, as the properties of the final isoxazoline can be tuned by selecting different alkenes as dipolarophiles.

| Component | Role | Example(s) | Reference |

|---|---|---|---|

| Oxime Precursor | Source of the 1,3-dipole | Ethyl (2E)-2-(hydroxyimino)-3-oxobutanoate | organic-chemistry.org |

| Oxidizing Agent | Converts oxime to nitrile oxide | HTIB, t-BuOI, Oxone | organic-chemistry.org |

| Dipolarophile | Reacts with the nitrile oxide | Styrene, Acrylonitrile, Maleimides | organic-chemistry.orgnih.gov |

| Solvent | Reaction medium | Dichloromethane (DCM), Acetonitrile | mdpi.com |

Construction of Furan (B31954) and Pyran Rings

While direct, documented syntheses of furan and pyran rings using Ethyl (2E)-2-(hydroxyimino)-3-oxobutanoate as the starting material are not extensively reported, the compound's structure lends itself to such transformations. The molecule contains a β-keto ester-like framework, a classic synthon for the construction of various heterocycles.

Furan Ring Construction: A well-established route to substituted furans is the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound. Although the title compound is a 1,3-dicarbonyl analogue, it could be chemically modified to participate in similar cyclizations. For instance, the Fiesselmann furan synthesis allows for the reaction of a β-keto ester with an α-haloketon. In a hypothetical application, the α-carbon (C4, the methyl group of the acetyl moiety) of Ethyl (2E)-2-(hydroxyimino)-3-oxobutanoate could be halogenated, setting the stage for a condensation reaction with a suitable partner to form a furan ring.

Pyran Ring Construction: The synthesis of six-membered pyran rings often utilizes 1,3-dicarbonyl compounds as starting materials. For example, 4H-pyrans can be synthesized via a three-component reaction between an aldehyde, a malononitrile, and a 1,3-dicarbonyl compound under catalysis. The reactivity of the acetyl and ester carbonyls in Ethyl (2E)-2-(hydroxyimino)-3-oxobutanoate suggests its potential utility as the 1,3-dicarbonyl component in such multi-component reactions for the assembly of highly substituted pyran rings. journalagent.com

Regioselectivity and Stereoselectivity in Cyclization Processes

In the context of the [3+2] cycloaddition to form isoxazolines, both regioselectivity and stereoselectivity are critical for determining the final product structure.

Regioselectivity: The cycloaddition of the nitrile oxide derived from Ethyl (2E)-2-(hydroxyimino)-3-oxobutanoate with an unsymmetrical alkene can lead to two different constitutional isomers (regioisomers). The outcome is governed by the electronic and steric properties of both the dipole and the dipolarophile, a phenomenon best explained by Frontier Molecular Orbital (FMO) theory. mdpi.com The reaction can be controlled by the interaction between the Highest Occupied Molecular Orbital (HOMO) of one component and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. The substituents on the nitrile oxide (acetyl and ethoxycarbonyl) are electron-withdrawing, which lowers the energy of both its HOMO and LUMO. The preferred regioisomer will result from the orbital interaction that provides the smallest energy gap and the greatest orbital coefficient overlap. mdpi.comwikipedia.org

| Alkene Substituent (R) | Alkene Type | Primary FMO Interaction | Expected Major Regioisomer |

|---|---|---|---|

| Electron-Donating Group (e.g., -OR) | Electron-Rich | HOMO(Alkene) - LUMO(Nitrile Oxide) | 5-substituted isoxazoline |

| Electron-Withdrawing Group (e.g., -CN) | Electron-Poor | LUMO(Alkene) - HOMO(Nitrile Oxide) | 4-substituted isoxazoline |

Stereoselectivity: The 1,3-dipolar cycloaddition is a concerted pericyclic reaction, meaning it typically proceeds in a single step. A key consequence is that the stereochemistry of the alkene is retained in the product. For example, a cis-alkene will yield a cis-substituted isoxazoline, and a trans-alkene will yield a trans-substituted product. This is known as a stereospecific reaction. Furthermore, the inherent (2E) configuration of the starting oxime is the thermodynamically most stable isomer, which ensures a uniform starting material for subsequent reactions. nih.gov

Hydrolysis and Decarboxylation Pathways

Ethyl (2E)-2-(hydroxyimino)-3-oxobutanoate is susceptible to hydrolysis, particularly at the ester functional group. This reaction can be catalyzed by either acid or base.

Under basic conditions (saponification), a hydroxide (B78521) ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This results in the cleavage of the acyl-oxygen bond, yielding ethanol and the carboxylate salt of 2-(hydroxyimino)-3-oxobutanoic acid. youtube.com

Under acidic conditions, the carbonyl oxygen of the ester is first protonated, which increases the electrophilicity of the carbonyl carbon. A water molecule then attacks this carbon, leading to the formation of 2-(hydroxyimino)-3-oxobutanoic acid and ethanol. noaa.gov

The product of hydrolysis, 2-(hydroxyimino)-3-oxobutanoic acid, is a β-keto acid analogue. Such compounds are known to be thermally unstable and readily undergo decarboxylation (loss of CO₂) upon gentle heating. The mechanism for this decarboxylation proceeds through a cyclic, six-membered transition state. youtube.com The carboxylic acid proton is transferred to the keto-group's oxygen atom, facilitating the cleavage of the C-C bond and the elimination of carbon dioxide. The initial product is an enol, which quickly tautomerizes to the more stable keto form, yielding 2,3-butanedione (B143835) monoxime.

Reactivity Trends Compared to Amide Analogues

The reactivity of Ethyl (2E)-2-(hydroxyimino)-3-oxobutanoate can be compared to its hypothetical amide analogue, N-substituted-2-(hydroxyimino)-3-oxobutanamide. The fundamental electronic differences between an ester and an amide group lead to significant variations in their chemical behavior.

The nitrogen atom in an amide is less electronegative and a better electron donor through resonance than the ester oxygen. This resonance donation of the nitrogen's lone pair makes the amide carbonyl carbon significantly less electrophilic than the ester carbonyl carbon. Consequently, amides are much less reactive towards nucleophiles.

Hydrolysis: Amides are substantially more stable and resistant to hydrolysis than esters. While esters can be hydrolyzed under relatively mild acidic or basic conditions, the cleavage of an amide requires much more vigorous conditions, such as prolonged heating with strong acid or base.

Nucleophilic Acyl Substitution: The ester group (-OEt) is a better leaving group than the corresponding amide group (-NR₂). This, combined with the higher electrophilicity of the ester carbonyl, means that nucleophilic acyl substitution reactions occur much more readily with the ester than with the amide analogue.

| Property / Reaction | Ethyl (2E)-2-(hydroxyimino)-3-oxobutanoate (Ester) | N-substituted-2-(hydroxyimino)-3-oxobutanamide (Amide) |

|---|---|---|

| Carbonyl Electrophilicity | Higher | Lower (due to N lone pair donation) |

| Susceptibility to Hydrolysis | Relatively high; occurs under mild conditions | Low; requires harsh conditions (strong acid/base, heat) |

| Leaving Group Ability | Moderate (EtO⁻) | Poor (R₂N⁻) |

| Reactivity with Nucleophiles | More reactive | Less reactive |

Spectroscopic and Advanced Analytical Techniques for Characterization of Ethyl 2e 2 Hydroxyimino 3 Oxobutanoate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies

NMR spectroscopy is the most powerful tool for determining the precise structure of organic molecules in solution. For Ethyl (2E)-2-(hydroxyimino)-3-oxobutanoate, ¹H and ¹³C NMR are used to identify the chemical environment of each proton and carbon atom.

¹H NMR spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The expected spectrum for Ethyl (2E)-2-(hydroxyimino)-3-oxobutanoate would display four distinct signals corresponding to the ethyl group protons, the acetyl methyl protons, and the acidic oxime proton.

The ethyl group is expected to show a triplet for the methyl (CH₃) protons, coupled to the adjacent methylene (B1212753) (CH₂) protons, and a quartet for the methylene protons, coupled to the methyl protons. The methyl protons of the acetyl group (CH₃CO) would appear as a sharp singlet as they have no adjacent protons. The hydroxyl proton of the oxime group (-NOH) is anticipated to appear as a broad singlet at a significantly downfield chemical shift, which is often exchangeable with deuterium (B1214612) oxide (D₂O).

Table 1: Predicted ¹H NMR Spectral Data for Ethyl (2E)-2-(hydroxyimino)-3-oxobutanoate (Based on structural analysis and data from analogous compounds)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~12.0 - 12.5 | Broad Singlet | 1H | =N-OH |

| ~4.30 - 4.40 | Quartet | 2H | -O-CH₂ -CH₃ |

| ~2.40 - 2.50 | Singlet | 3H | -C(=O)-CH₃ |

| ~1.30 - 1.40 | Triplet | 3H | -O-CH₂-CH₃ |

Note: The solvent used can influence the exact chemical shifts.

¹³C NMR spectroscopy is used to determine the number of non-equivalent carbon atoms and their chemical environments. The spectrum of Ethyl (2E)-2-(hydroxyimino)-3-oxobutanoate is predicted to show six distinct signals, corresponding to each carbon atom in the molecule. The carbonyl carbons of the ester and ketone groups are expected to be the most deshielded, appearing far downfield. The carbon of the oxime group (C=N) will also be in the downfield region. The carbons of the ethyl and acetyl methyl groups will appear in the upfield region of the spectrum.

Table 2: Predicted ¹³C NMR Spectral Data for Ethyl (2E)-2-(hydroxyimino)-3-oxobutanoate (Based on structural analysis and data from analogous compounds)

| Chemical Shift (δ, ppm) | Assignment |

| ~195.0 | C =O (Ketone) |

| ~162.0 | C =O (Ester) |

| ~145.0 | C =NOH (Oxime) |

| ~62.0 | -O-CH₂ -CH₃ |

| ~26.0 | -C(=O)-CH₃ |

| ~14.0 | -O-CH₂-CH₃ |

Note: The solvent used can influence the exact chemical shifts.

Vibrational Spectroscopy Methodologies

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a fingerprint based on its functional groups.

IR spectroscopy is a fundamental technique for identifying functional groups. The IR spectrum of Ethyl (2E)-2-(hydroxyimino)-3-oxobutanoate would be characterized by several key absorption bands. A very broad band in the high-frequency region (around 3200-3400 cm⁻¹) is expected for the O-H stretch of the oxime group. The spectrum will also be dominated by two strong carbonyl (C=O) stretching bands: one for the ester group (around 1720-1740 cm⁻¹) and another for the ketone group (around 1690-1710 cm⁻¹). A medium intensity band for the C=N stretch of the oxime is also anticipated around 1620-1650 cm⁻¹.

Table 3: Predicted IR Absorption Bands for Ethyl (2E)-2-(hydroxyimino)-3-oxobutanoate (Based on structural analysis and data from analogous compounds)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 | Broad, Strong | O-H Stretch (Oxime) |

| ~1730 | Strong | C=O Stretch (Ester) |

| ~1700 | Strong | C=O Stretch (Ketone) |

| ~1640 | Medium | C=N Stretch (Oxime) |

| ~950 | Medium | N-O Stretch (Oxime) |

Raman spectroscopy, which measures scattered light, is complementary to IR spectroscopy. While specific experimental data for Ethyl (2E)-2-(hydroxyimino)-3-oxobutanoate is not commonly reported, the expected Raman spectrum would prominently feature the vibrations of its key functional groups. The C=O stretching vibrations of both the ester and ketone groups, as well as the C=N stretching of the oxime, are expected to produce strong and distinct Raman bands. Symmetrical and non-polar bonds often yield stronger Raman signals than IR signals. Therefore, the C=N bond may be particularly prominent in the Raman spectrum.

Mass Spectrometry (MS) Techniques for Structural Confirmation

Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. For Ethyl (2E)-2-(hydroxyimino)-3-oxobutanoate (C₆H₉NO₄), the molecular weight is 159.14 g/mol . In an electron ionization (EI) mass spectrum, a molecular ion peak (M⁺) would be expected at m/z = 159.

The molecule would likely undergo characteristic fragmentation. Common fragmentation pathways for esters include the loss of the ethoxy group (-OCH₂CH₃, 45 Da) or the ethoxycarbonyl group (-COOCH₂CH₃, 73 Da). The acetyl group (-COCH₃, 43 Da) could also be lost. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition by providing a highly accurate mass measurement of the molecular ion.

X-ray Diffraction Analysis for Solid-State Structural Elucidation

X-ray diffraction is an indispensable tool for the unambiguous determination of molecular structures in the crystalline solid state. While a specific crystal structure for Ethyl (2E)-2-(hydroxyimino)-3-oxobutanoate is not widely reported, detailed analysis of closely related analogues, such as Ethyl (2E)-2-(hydroxyimino)propanoate, provides significant insight into the expected structural features. researchgate.netnih.gov

Single-crystal X-ray diffraction studies on Ethyl (2E)-2-(hydroxyimino)propanoate reveal a molecule that is profoundly planar. researchgate.netnih.gov This planarity is attributed to the stabilizing effect of π-conjugation between the hydroxyimino and the carbonyl groups of the ester. researchgate.netnih.gov The maximum deviation of a non-hydrogen atom from the mean plane in this analogue is a mere 0.021 Å. researchgate.netnih.gov In the solid state, the compound exists exclusively as the E-isomer, with the oxime and carbonyl groups oriented trans to each other. researchgate.netnih.gov This configuration is confirmed by ab initio calculations to be the lowest in energy compared to Z-conformers. researchgate.net

The crystal packing is heavily influenced by specific intermolecular interactions. Strong intermolecular O—H⋯N hydrogen bonds form between the oxime groups of adjacent molecules. researchgate.netnih.gov Additionally, π-stacking interactions occur due to the overlap of carbonyl and oxime group orbitals, with an interplanar distance of 3.143 Å between adjacent molecules. researchgate.net These combined forces organize the molecules into infinite molecular sheets, which then stack upon one another through weak van der Waals interactions. researchgate.net This layered, herringbone pattern is a key feature of the solid-state architecture. researchgate.net Similar structural motifs, including strong hydrogen bonding and defined stereochemistry, are anticipated for Ethyl (2E)-2-(hydroxyimino)-3-oxobutanoate.

Derivatives of this structural class, such as O-imino esters of N,N-bis(2-chloroethyl)phosphorodiamidic acid, have also been characterized by single-crystal X-ray studies, revealing unusual hydrogen-bonded "ladder" structures in the solid state. nih.gov

| Parameter | Value |

|---|---|

| Molecular Formula | C₅H₉NO₃ |

| Configuration in Solid State | E-isomer |

| Key Intermolecular Interactions | O—H⋯N Hydrogen Bonding, π-stacking |

| Maximum Deviation from Mean Plane | 0.021 Å |

| Interplanar Stacking Distance | 3.143 Å |

| Crystal Packing Motif | Infinite molecular sheets in a herringbone pattern |

Electronic Absorption Spectroscopy (UV-Vis)

Electronic absorption spectroscopy, or UV-Vis, provides valuable information about the electronic transitions within a molecule and is particularly useful for characterizing compounds with conjugated systems and chromophores. The structure of Ethyl (2E)-2-(hydroxyimino)-3-oxobutanoate contains several functional groups that give rise to distinct electronic absorptions: the carbonyl (C=O) group, the hydroxyimino (C=N-OH) group, and non-bonding lone pair electrons on the oxygen and nitrogen atoms.

The expected electronic transitions for this molecule fall into two main categories:

π → π* transitions: These are typically high-energy, high-intensity absorptions arising from the excitation of an electron from a π bonding orbital to a π* antibonding orbital. The conjugated system formed by the C=O and C=N bonds contributes to these transitions.

n → π* transitions: These lower-energy, lower-intensity absorptions involve the excitation of an electron from a non-bonding orbital (the lone pairs on the oxygen and nitrogen atoms) to a π* antibonding orbital. youtube.com The carbonyl and imine groups are primarily responsible for these transitions. youtube.com

Studies on related α,β-unsaturated carbonyl compounds show that conjugation leads to a bathochromic (red) shift, moving the π → π* absorption to a longer wavelength. youtube.com Similarly, the UV spectra of oxime isomers can be distinct, allowing for their differentiation and quantification. For example, the E and Z isomers of Δ⁴-3-ketosteroid oximes have been successfully characterized using their UV spectra recorded online with HPLC separation. nih.gov The specific absorption maxima (λmax) for Ethyl (2E)-2-(hydroxyimino)-3-oxobutanoate would be sensitive to the solvent polarity, with n → π* transitions often exhibiting a hypsochromic (blue) shift in more polar solvents. youtube.com

| Transition Type | Associated Functional Groups | Expected Relative Energy | Expected Relative Intensity |

|---|---|---|---|

| π → π | C=O and C=N (conjugated system) | High | High (allowed) |

| n → π | C=O (carbonyl oxygen), C=N-OH (oxime oxygen and nitrogen) | Low | Low (often symmetry-forbidden) |

Chromatographic Techniques for Purification and Analysis (e.g., GC, HPLC)

Chromatographic methods are essential for the separation, purification, and quantitative analysis of Ethyl (2E)-2-(hydroxyimino)-3-oxobutanoate and its derivatives. Both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are well-suited for these tasks.

Gas Chromatography (GC): GC, often coupled with a mass spectrometer (GC-MS), is a powerful technique for analyzing volatile and thermally stable compounds. The characterization of the related compound, Ethyl (2E)-2-(hydroxyimino)propanoate, has been successfully accomplished using GC-MS, confirming the utility of this method for identity confirmation. researchgate.net For more complex samples, such as analyzing related esters in wine, chiral GC analysis using a γ-cyclodextrin phase has proven effective for separating enantiomers. This indicates that GC methods can be developed not only for purity assessment but also for the separation of stereoisomers of derivatives.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique that can be applied to a wide range of compounds, including those that are not suitable for GC due to low volatility or thermal instability. The separation of E and Z isomers of steroid oximes has been achieved using normal-phase HPLC, while the reaction progress was monitored using a reversed-phase HPLC system. nih.gov This demonstrates the power of HPLC in managing the separation of geometric isomers, which is a key consideration for hydroxyimino compounds. The choice between normal-phase and reversed-phase depends on the specific polarity of the target analyte and its potential derivatives. Detection is commonly performed using a UV-Vis detector, which is well-suited for this class of chromophore-containing molecules. google.com

| Technique | Application | Stationary Phase/Column Example | Detection Method | Reference |

|---|---|---|---|---|

| GC-MS | Identity Confirmation | Standard non-polar or mid-polar capillary column | Mass Spectrometry (MS) | researchgate.net |

| Chiral GC | Enantiomer Separation | γ-cyclodextrin phase | Flame Ionization Detector (FID) | |

| Normal-Phase HPLC | Geometric Isomer (E/Z) Separation | Silica-based column | UV-Vis Spectroscopy | nih.gov |

| Reversed-Phase HPLC | Reaction Monitoring/Purity | C18 or other alkyl-bonded silica | UV-Vis Spectroscopy | nih.gov |

Computational and Theoretical Studies on Ethyl 2e 2 Hydroxyimino 3 Oxobutanoate

Quantum Chemical Calculations (Density Functional Theory, DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure and properties of molecules. By approximating the electron density of a system, DFT calculations can predict molecular geometries, energies, and various spectroscopic parameters with a high degree of accuracy. For molecules like Ethyl (2E)-2-(hydroxyimino)-3-oxobutanoate, DFT methods such as B3LYP, often paired with basis sets like 6-311G++ or 6-311++G(d,p), are commonly employed to model its behavior.

DFT calculations are instrumental in analyzing the electronic landscape of Ethyl (2E)-2-(hydroxyimino)-3-oxobutanoate. Studies on structurally similar compounds, such as Ethyl (2E)-2-(hydroxyimino)propanoate, reveal significant insights that are applicable here. For instance, the molecule is expected to have a largely planar structure. This planarity arises from the stabilizing effect of π-conjugation extending across the hydroxyimino (=N-OH), ester carbonyl (C=O), and ketone carbonyl (C=O) groups. unito.itresearchgate.net

A significant application of DFT is the prediction of spectroscopic data, which can aid in the interpretation of experimental spectra.

Infrared (IR) Spectroscopy: By calculating the vibrational frequencies of the molecule, a theoretical IR spectrum can be generated. These calculations help assign specific absorption bands to the corresponding molecular vibrations, such as the stretching frequencies of the C=O (ketone and ester), C=N, N-O, and O-H groups. For related compounds, DFT calculations have successfully correlated theoretical frequencies with experimental IR spectra. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict ¹H and ¹³C NMR chemical shifts. These predictions are based on calculating the magnetic shielding tensors for each nucleus. Comparing the calculated shifts with experimental data helps confirm the molecular structure and can provide insights into the effects of conformation and intramolecular interactions on the chemical environment of the nuclei. For instance, the chemical shift of the hydroxyl proton (=N-OH) is particularly sensitive to hydrogen bonding. nih.gov

The table below illustrates the kind of data that can be obtained from DFT calculations and compared with experimental values, drawn from a study on the closely related Ethyl (2E)-2-(hydroxyimino)propanoate.

| Parameter | Description | Typical Predicted/Experimental Value Range |

|---|---|---|

| ν(O-H) | O-H stretching vibration (hydroxyimino) | ~3240 cm⁻¹ |

| ν(C=O) | Carbonyl stretching vibration (ester) | ~1726 cm⁻¹ |

| ν(C=N) | Imine stretching vibration | ~1650 cm⁻¹ |

| δ ¹H (OH) | Proton NMR chemical shift of the hydroxyimino group | ~9.5-12.2 ppm |

| δ ¹³C (C=O ester) | Carbon-13 NMR chemical shift of the ester carbonyl | ~163 ppm |

| δ ¹³C (C=N) | Carbon-13 NMR chemical shift of the imine carbon | ~143 ppm |

Ethyl (2E)-2-(hydroxyimino)-3-oxobutanoate can exist in different spatial arrangements (conformers) and structural isomers (tautomers). DFT calculations are crucial for determining the relative stabilities of these different forms.

Conformational Analysis: The "(2E)" designation refers to the configuration around the C=N double bond, where the -OH group is positioned trans to the ester group. Computational studies on analogous molecules have confirmed that the planar E-isomer is significantly lower in energy than the corresponding Z-isomer. unito.it The energy difference is a result of reduced steric hindrance and more favorable electronic interactions in the E conformation. A potential energy surface scan, where the dihedral angle of a key bond is systematically varied, can be used to identify energy minima corresponding to stable conformers and the energy barriers between them. unito.it

Tautomeric Stability: The compound can exhibit tautomerism. Besides the primary keto-oxime form, it can potentially exist in an enol-nitroso form. DFT calculations can predict the relative energies (and thus, the equilibrium populations) of these tautomers. By computing the Gibbs free energy of each tautomer, the thermodynamically most stable form in the gas phase or in different solvents can be identified. For many α-keto oximes, the keto form is found to be more stable. nih.gov

The following table, based on data for Ethyl (2E)-2-(hydroxyimino)propanoate, illustrates how DFT is used to compare the stability of different conformers. unito.it

| Conformer/Isomer | Method | Relative Energy (kJ mol⁻¹) | Conclusion |

|---|---|---|---|

| Planar E-Isomer | DFT (B3LYP/6-311G++) | 0.00 (Reference) | Most Stable |

| Planar Z-Isomer | DFT (B3LYP/6-311G++) | +6.98 | Less Stable |

| Transition State (E to Z) | DFT (B3LYP/6-311G**++) | +16.6 | Rotational Barrier |

Investigation of Reaction Mechanisms and Transition States

DFT is a powerful tool for elucidating the pathways of chemical reactions. For Ethyl (2E)-2-(hydroxyimino)-3-oxobutanoate, this includes studying its synthesis, decomposition, or reactions with other molecules. By mapping the potential energy surface, a detailed step-by-step mechanism can be proposed.

This process involves:

Locating Stationary Points: Geometries of reactants, intermediates, and products are optimized as energy minima on the potential energy surface.

Identifying Transition States (TS): The transition state represents the highest energy point along the reaction coordinate. It is located as a first-order saddle point (one imaginary frequency).

Calculating Activation Energies: The energy difference between the reactants and the transition state gives the activation energy (energy barrier), which is a key determinant of the reaction rate.

Intrinsic Reaction Coordinate (IRC) Analysis: This calculation follows the reaction path downhill from the transition state to connect it to the corresponding reactant and product, confirming that the located TS is correct for the reaction of interest.

For example, theoretical studies on the reactions of related β-keto esters involve investigating nucleophilic attack at the carbonyl carbons. DFT calculations can model the approach of a nucleophile, the formation of a tetrahedral intermediate, and the subsequent steps, providing a complete energetic and structural profile of the reaction.

Analysis of Intramolecular Interactions (e.g., Hydrogen Bonding)

The structure of Ethyl (2E)-2-(hydroxyimino)-3-oxobutanoate contains both hydrogen bond donors (-OH group) and acceptors (C=O and =N- groups), making intramolecular hydrogen bonding possible. An intramolecular hydrogen bond could potentially form between the hydroxyl proton and the oxygen of the adjacent ketone group (O-H···O=C), creating a stable six-membered ring-like structure.

Computational methods can provide definitive evidence for and quantify the strength of such interactions:

Geometric Criteria: A short distance between the donor hydrogen and the acceptor atom (e.g., H···O) and a favorable bond angle (close to 180°) in the optimized geometry suggest a hydrogen bond.

Vibrational Frequency Shifts: The formation of a hydrogen bond typically weakens the O-H bond, resulting in a calculated red-shift (a shift to lower frequency) of the O-H stretching vibration in the theoretical IR spectrum.

NBO and QTAIM Analyses: As mentioned earlier, these methods provide more rigorous evidence. NBO analysis can estimate the hydrogen bond energy by calculating the stabilization energy associated with the orbital interaction between the lone pair of the acceptor atom and the antibonding orbital of the donor bond (n → σ*). beilstein-journals.org QTAIM analysis can identify a bond path between the hydrogen and the acceptor atom and analyze the electron density at the bond critical point to characterize the interaction's strength and nature. nih.gov

Coordination Chemistry of Ethyl 2e 2 Hydroxyimino 3 Oxobutanoate As a Ligand

Synthesis of Metal Complexes

The synthesis of metal complexes with Ethyl (2E)-2-(hydroxyimino)-3-oxobutanoate typically involves the reaction of the ligand with a metal salt in a suitable solvent. ekb.egneliti.com The general procedure consists of dissolving the ligand and the metal salt, often a chloride or nitrate (B79036) salt of a transition metal, in a solvent like ethanol (B145695) or methanol. ijcce.ac.irscirp.org The mixture is then heated under reflux for a specific period, during which the complex precipitates out of the solution. ekb.eg The resulting solid complex is then filtered, washed with the solvent to remove any unreacted starting materials, and dried. ijcce.ac.ir The physical properties of the synthesized complexes, such as color, melting point, and solubility, are then determined. neliti.commdpi.com

Chelation Modes of the Hydroxyimino Group (e.g., N- and O-Coordination)

The hydroxyimino group (-C=N-OH), also known as an oxime group, is a key functional group in Ethyl (2E)-2-(hydroxyimino)-3-oxobutanoate that participates in metal coordination. Oximes are considered ambidentate ligands because they possess two potential donor atoms: the nitrogen and the oxygen. nih.gov This allows for different modes of coordination with a metal center.

N-Coordination: In the majority of oxime-based metal complexes, coordination occurs through the nitrogen atom. nih.gov The nitrogen atom's lone pair of electrons forms a coordinate bond with the metal ion. N-coordination can lead to a significant change in the electronic properties of the ligand. at.ua

O-Coordination: While less common, coordination can also occur through the oxygen atom of the hydroxyl group after deprotonation. nih.gov This O-coordination is often observed in conjunction with N-coordination, leading to the formation of a stable five-membered chelate ring.

(N,O) Bridging: In some instances, the oximato group (the deprotonated form of the oxime) can act as a bridge between two metal centers, with the nitrogen coordinating to one metal and the oxygen to another. nih.gov This bridging mode can lead to the formation of binuclear or polynuclear complexes.

The specific chelation mode adopted depends on several factors, including the nature of the metal ion, the reaction conditions (such as pH), and the steric and electronic properties of other ligands in the coordination sphere. at.ua

Formation of Schiff Base Ligands Derived from Ethyl (2E)-2-(hydroxyimino)-3-oxobutanoate

Ethyl (2E)-2-(hydroxyimino)-3-oxobutanoate contains a keto-carbonyl group (-C=O) which can react with primary amines via a condensation reaction to form Schiff base ligands. iosrjournals.org Schiff bases are compounds containing an azomethine or imine group (-C=N-R), and they are widely used as ligands in coordination chemistry due to their synthetic flexibility and ability to form stable metal complexes. ekb.egresearchgate.net

The formation of a Schiff base from Ethyl (2E)-2-(hydroxyimino)-3-oxobutanoate involves reacting the compound with a primary amine (R-NH2) in a solvent like ethanol, often with acid or base catalysis or under heat. iosrjournals.org The resulting Schiff base ligand possesses a new imine nitrogen atom in addition to the original donor atoms of the hydroxyimino and ester groups, enhancing its coordination potential. These multi-dentate Schiff base ligands can then be used to synthesize a wide array of metal complexes with diverse geometries and properties. neliti.commdpi.com

Structural Elucidation of Coordination Compounds

The precise structure and bonding in the coordination compounds derived from Ethyl (2E)-2-(hydroxyimino)-3-oxobutanoate are determined using a combination of spectroscopic methods and X-ray crystallography.

Characterization by Spectroscopic Methods (NMR, IR, UV-Vis, CD)

Spectroscopic techniques provide valuable information about the coordination environment of the metal ion and the binding mode of the ligand. yu.edu.jo

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the coordination sites of the ligand. Upon complexation, the characteristic stretching frequency of the C=N (azomethine) group of the Schiff base and the N-O of the hydroxyimino group typically shift to lower or higher wavenumbers, indicating the involvement of the nitrogen atom in coordination. mdpi.comresearchgate.net The disappearance of the O-H stretching band of the hydroxyimino group can suggest deprotonation and coordination of the oxygen atom. mdpi.com New bands appearing in the far-IR region can be assigned to the metal-nitrogen (M-N) and metal-oxygen (M-O) vibrations. japsonline.com

| Vibrational Mode | Typical Frequency in Free Ligand (cm⁻¹) | Typical Shift upon Complexation (cm⁻¹) |

| ν(O-H) of oxime | ~3200-3400 | Disappears upon deprotonation and coordination |

| ν(C=N) of oxime/imine | ~1600-1650 | Shifts to lower or higher frequency |

| ν(N-O) of oxime | ~930-960 | Shifts to higher frequency |

| ν(M-N) | - | Appears at ~400-500 |

| ν(M-O) | - | Appears at ~500-600 |

This table presents representative data based on analogous Schiff base complexes.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are useful for characterizing the ligand and its diamagnetic metal complexes. ekb.eg Upon coordination, the chemical shifts of the protons and carbons near the binding sites are affected. For instance, the resonance of the proton in the -OH group of the oxime may disappear upon deprotonation and complex formation. japsonline.com

UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of the complexes provide information about the geometry around the central metal ion. mdpi.com The spectra typically show bands corresponding to intra-ligand π-π* and n-π* transitions. mdpi.com In the case of transition metal complexes, additional, weaker bands may appear in the visible region, which are assigned to d-d electronic transitions. japsonline.com The appearance of new, intense charge-transfer bands from the ligand to the metal (LMCT) or metal to the ligand (MLCT) can also be observed upon complexation. ekb.eg

Circular Dichroism (CD) Spectroscopy: For chiral complexes, CD spectroscopy is a powerful tool to study their stereochemistry in solution. csic.es

Catalytic Applications of Derived Metal Complexes (e.g., in Oxidation Reactions)

Metal complexes derived from ligands similar to Ethyl (2E)-2-(hydroxyimino)-3-oxobutanoate, particularly Schiff base complexes, are known to exhibit significant catalytic activity in various organic transformations. researchgate.neteurjchem.com One of the most studied applications is in the field of oxidation reactions. ias.ac.inresearchgate.net

These complexes can act as catalysts for the oxidation of a range of substrates, including alkenes, alcohols, and phenols. researchgate.net For example, manganese, iron, cobalt, and copper Schiff base complexes have been successfully employed as catalysts for the epoxidation of alkenes and the oxidation of alcohols. researchgate.netias.ac.in The catalytic efficiency is influenced by the nature of the central metal ion, the coordination geometry, and the electronic properties of the ligand. ias.ac.in The mechanism often involves the formation of a high-valent metal-oxo intermediate, which then transfers an oxygen atom to the substrate. ias.ac.in Dinuclear complexes, in particular, can be highly efficient as they may prevent the formation of inactive oxo-bridged dimers. ias.ac.in The versatility of the ligand structure allows for the fine-tuning of the catalyst's reactivity and selectivity for specific oxidation processes. nbinno.com

Role of Ethyl 2e 2 Hydroxyimino 3 Oxobutanoate As a Synthetic Building Block

Precursor in General Organic Synthesis

Ethyl (2E)-2-(hydroxyimino)-3-oxobutanoate is a readily accessible and highly functionalized molecule, rendering it an excellent starting material in various organic transformations. Its utility as a precursor stems from the reactivity of its distinct functional groups, which can be selectively targeted to build molecular complexity. The synthesis of this compound itself is straightforward, typically involving the reaction of ethyl acetoacetate (B1235776) with a nitrosating agent, such as sodium nitrite (B80452), in the presence of an acid. nih.gov

The presence of both an α-keto oxime and an ester functionality allows for a diverse range of reactions. The oxime group can participate in rearrangements, reductions, and cyclization reactions, while the keto and ester groups can undergo standard transformations such as condensation, alkylation, and hydrolysis. This multi-functionality makes it a powerful tool for chemists to introduce specific structural motifs into a target molecule.

Intermediate in the Synthesis of Complex Organic Molecules

Beyond its role as a primary precursor, Ethyl (2E)-2-(hydroxyimino)-3-oxobutanoate frequently appears as a crucial intermediate in multi-step synthetic sequences leading to complex organic molecules. Its ability to participate in cyclization and condensation reactions is particularly valuable in this context.

Utility in Nitrogen-Containing Heterocycle Synthesis

The construction of nitrogen-containing heterocyclic rings is a cornerstone of medicinal and materials chemistry, and Ethyl (2E)-2-(hydroxyimino)-3-oxobutanoate serves as a key building block for several important classes of these compounds.

Pyrazoles: The reaction of Ethyl (2E)-2-(hydroxyimino)-3-oxobutanoate with hydrazine (B178648) derivatives is a common method for the synthesis of substituted pyrazoles. The 1,3-dicarbonyl-like nature of the molecule allows for a condensation reaction with the two nitrogen atoms of hydrazine, leading to the formation of the five-membered pyrazole (B372694) ring. The specific substitution pattern on the resulting pyrazole can be controlled by the choice of the hydrazine derivative and the reaction conditions. researchgate.netnih.gov Pyrazole derivatives are known to possess a wide range of biological activities. nih.gov

Isoxazoles: The oxime functionality of Ethyl (2E)-2-(hydroxyimino)-3-oxobutanoate is central to its use in isoxazole (B147169) synthesis. One common approach involves the 1,3-dipolar cycloaddition of a nitrile oxide, which can be generated in situ from the oxime, with an alkyne. nih.gov Alternatively, the compound can react with other reagents to form the isoxazole ring through different cyclization strategies. researchgate.netrsc.org

Pyridazines: The synthesis of pyridazine (B1198779) derivatives can also be achieved using Ethyl (2E)-2-(hydroxyimino)-3-oxobutanoate as a starting material. These six-membered heterocyclic compounds, containing two adjacent nitrogen atoms, can be formed through condensation reactions with suitable binucleophiles. mdpi.comnih.govorganic-chemistry.org The reaction pathways often involve the participation of both the keto and the hydroxyimino groups to construct the pyridazine ring. nih.govliberty.edu

| Heterocycle | General Synthetic Approach | Key Reactive Moieties Utilized |

| Pyrazoles | Condensation with hydrazine derivatives. researchgate.netnih.gov | Keto and hydroxyimino groups |

| Isoxazoles | 1,3-dipolar cycloaddition of in situ generated nitrile oxide with alkynes. nih.gov | Hydroxyimino group |

| Pyridazines | Condensation with binucleophiles. mdpi.comnih.govorganic-chemistry.org | Keto and hydroxyimino groups |

Role in Synthesis of Intermediates for Advanced Chemical Structures (e.g., Cephalosporin (B10832234) Intermediates)

The pharmaceutical industry heavily relies on the efficient synthesis of complex molecules, and Ethyl (2E)-2-(hydroxyimino)-3-oxobutanoate plays a vital role in the preparation of key intermediates for certain advanced chemical structures, most notably in the synthesis of cephalosporin antibiotics. Cephalosporins are a class of β-lactam antibiotics that are widely used to treat bacterial infections.

The (Z)-2-(2-aminothiazol-4-yl)-2-(hydroxyimino)acetyl side chain is a common feature in many third-generation cephalosporins, such as cefdinir (B1668824) and cefpodoxime. This side chain is crucial for their broad-spectrum antibacterial activity and stability against β-lactamases. Ethyl (2E)-2-(hydroxyimino)-3-oxobutanoate serves as a precursor for the synthesis of this critical side chain. Through a series of chemical transformations, the butanoate portion of the molecule is converted into the desired aminothiazole ring, while the hydroxyiminoacetate moiety is retained and later coupled to the cephalosporin nucleus.

Use in Agrochemical and Pharmaceutical Intermediate Synthesis (Focusing on synthetic utility, not product application)

The versatility of Ethyl (2E)-2-(hydroxyimino)-3-oxobutanoate extends to the synthesis of intermediates for both the agrochemical and pharmaceutical industries, where the focus lies on its synthetic utility in constructing specific molecular frameworks.

In the context of agrochemicals, this compound can be used to synthesize heterocyclic structures that form the core of certain fungicides and herbicides. The ability to introduce diverse substituents onto the heterocyclic rings derived from Ethyl (2E)-2-(hydroxyimino)-3-oxobutanoate allows for the fine-tuning of the biological activity of the final products.

In pharmaceutical synthesis, beyond cephalosporins, this building block is employed in the preparation of a variety of intermediates. Its functional groups can be manipulated to create complex side chains or to build the core structures of various therapeutic agents. For instance, the pyrazole and isoxazole rings, readily synthesized from this precursor, are present in numerous drugs with a wide range of applications, including anti-inflammatory and antiviral agents. nih.govnih.gov The synthetic utility of Ethyl (2E)-2-(hydroxyimino)-3-oxobutanoate lies in its efficiency in generating these valuable heterocyclic systems.

Future Directions and Emerging Research Avenues for Ethyl 2e 2 Hydroxyimino 3 Oxobutanoate

Development of Novel and Sustainable Synthetic Approaches

The traditional synthesis of Ethyl (2E)-2-(hydroxyimino)-3-oxobutanoate typically involves the nitrosation of ethyl acetoacetate (B1235776) using agents like sodium nitrite (B80452) in an acidic medium. While effective, these methods often align with classical batch processing techniques which can have drawbacks in terms of safety, efficiency, and waste generation. Future research is increasingly focused on aligning its synthesis with the principles of green chemistry.

| Parameter | Traditional Batch Synthesis | Future Sustainable Approach (Continuous Flow) |

|---|---|---|

| Methodology | Reaction of bulk reagents in a single vessel. | Reactants are continuously pumped through a microreactor. polimi.it |

| Safety | Higher risk due to large volumes of reagents. | Inherently safer with small reaction volumes. purdue.edu |

| Efficiency | Variable yields, potential for side reactions. | Improved heat/mass transfer leads to higher yields and purity. polimi.it |

| Scalability | Scaling up can be complex and non-linear. | Easily scalable by extending operational time. nih.gov |

| Waste | Can generate significant solvent and reagent waste. | Minimized waste through optimized reagent use and potential for solvent recycling. |

Exploration of Expanded Reactivity and Transformative Potential

The rich functionality of Ethyl (2E)-2-(hydroxyimino)-3-oxobutanoate provides a platform for a wide array of chemical transformations, positioning it as a versatile intermediate in organic synthesis. mdpi.com Its established reactivity includes serving as a precursor for heterocyclic compounds and as a building block for more complex molecules. However, significant potential for expanding its synthetic utility remains.

Future research will likely focus on leveraging its multiple reactive sites for novel diversity-oriented synthesis strategies. rsc.org The ketone and ester groups are prime targets for asymmetric synthesis. For instance, biocatalytic methods using enzymes like imine reductases could enable the enantioselective synthesis of valuable chiral N-substituted α-amino esters from the corresponding α-ketoester. nih.gov Similarly, Ru(II)-catalyzed asymmetric transfer hydrogenation could be explored for the diastereoselective and enantioselective reduction of the keto group, leading to important β-amino-α-hydroxy ester motifs. nih.govorganic-chemistry.org The hydroxyimino group can undergo Beckmann rearrangement to form amides, a reaction that could be catalyzed by transition metals. wikipedia.org Furthermore, the entire molecule can act as a scaffold for multicomponent reactions, enabling the rapid assembly of complex molecular architectures.

| Functional Group | Known Reactivity | Potential Future Transformations |

|---|---|---|

| Hydroxyimino (-NOH) | Ligand formation, Beckmann rearrangement. wikipedia.org | Metal-catalyzed functionalization (e.g., alkylation, arylation). acs.org |

| Ketone (C=O) | Condensation reactions, reduction. | Asymmetric reduction (enzymatic or metal-catalyzed), reductive amination. nih.gov |

| Ester (-COOEt) | Hydrolysis, amidation. | Conversion to other functional groups (e.g., carboxylic acids, amides) for use as synthetic precursors. mdpi.com |

| Entire Scaffold | Precursor for heterocycles. | Use in multicomponent reactions, cycloadditions, diversity-oriented synthesis. rsc.org |

Advanced Applications in Materials Science and Catalysis

The ability of the oxime group to act as a versatile ligand for metal ions is a cornerstone of its utility in coordination chemistry and catalysis. wikipedia.orgbohrium.com The formation of stable complexes with transition metals like palladium, copper, and nickel opens up avenues for developing novel catalysts. rsc.orgmdpi.com Future research is expected to focus on designing and synthesizing metal complexes of Ethyl (2E)-2-(hydroxyimino)-3-oxobutanoate and evaluating their catalytic activity in a range of organic transformations, such as cross-coupling reactions, oxidations, and asymmetric synthesis. mdpi.com The electronic and steric properties of the ligand can be fine-tuned to optimize the performance of the resulting catalyst.

In materials science, the compound's structural features, particularly its planarity and capacity for hydrogen bonding, suggest significant potential in crystal engineering. acs.org Oxime moieties are known to form predictable and robust intermolecular hydrogen bonds, such as O–H···N interactions, leading to the self-assembly of supramolecular structures like dimers and catemers (chains). scispace.comnih.gov This behavior could be exploited to design and construct functional molecular materials, including organic semiconductors, porous frameworks, and liquid crystals. Research in this area would involve co-crystallization studies with other molecules to form novel multi-component materials with tailored properties.

| Field | Enabling Structural Feature | Emerging Research Avenue |

|---|---|---|

| Homogeneous Catalysis | Chelating N,O-donor (oxime-ketone) sites. | Synthesis of novel Pd(II), Cu(II), and Ni(II) complexes for cross-coupling and oxidation reactions. rsc.orgmdpi.com |

| Asymmetric Catalysis | Prochiral structure and metal-chelating ability. | Development of chiral metal-ligand complexes for enantioselective transformations. |

| Crystal Engineering | Planar geometry and hydrogen bond donors/acceptors (-OH, N, C=O). | Design of co-crystals and supramolecular assemblies with specific electronic or optical properties. acs.org |

| Functional Polymers | Reactive functional groups (ester, ketone). | Incorporation as a monomeric unit into polymers to create materials with metal-binding or specific recognition capabilities. |

Deeper Computational and Theoretical Insights into Reactivity and Structure

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for elucidating the structural, electronic, and reactive properties of molecules. For compounds similar to Ethyl (2E)-2-(hydroxyimino)-3-oxobutanoate, DFT calculations have been successfully used to confirm the most stable geometric isomers and understand the influence of intermolecular forces like hydrogen bonding on crystal packing. nih.gov

Future theoretical studies on Ethyl (2E)-2-(hydroxyimino)-3-oxobutanoate will provide deeper insights that can guide synthetic and materials science efforts. A key area of investigation is the compound's tautomerism. It can exist in multiple forms, and DFT studies can accurately predict the relative stabilities of these tautomers in different environments (gas phase and various solvents), which is crucial for understanding its reactivity. nih.govrsc.orgorientjchem.org Computational modeling can also be used to map out the reaction pathways for its various transformations, identifying transition states and calculating activation energies to predict reaction outcomes and optimize conditions. researchgate.net In the context of catalysis and materials science, DFT can model the coordination of the molecule with different metal centers and simulate its self-assembly into larger supramolecular structures, providing a priori design principles for new catalysts and materials. researchgate.net

| Research Question | Proposed Computational Method | Potential Insight |

|---|---|---|

| What is the most stable tautomeric form of the molecule in different solvents? | DFT (e.g., B3LYP functional) with a solvation model (e.g., PCM). researchgate.net | Predicting the dominant reactive species under various conditions. |

| What are the mechanisms and activation barriers for its key reactions? | Transition state searching and Intrinsic Reaction Coordinate (IRC) calculations. | Understanding reaction feasibility and selectivity, guiding experimental design. researchgate.net |

| How does it coordinate with different transition metals? | Geometry optimization and binding energy calculations of metal-ligand complexes. | Predicting the structure and stability of potential catalysts. |

| What are the preferred modes of self-assembly in the solid state? | Analysis of intermolecular interactions (e.g., hydrogen bonds) in predicted crystal structures. | Guiding the design of functional materials based on crystal engineering principles. acs.org |

Q & A

Basic: What is the standard synthetic route for Ethyl (2E)-2-(hydroxyimino)-3-oxobutanoate, and how can reaction efficiency be monitored?

The compound is synthesized via nitrosation of ethyl acetoacetate using sodium nitrite under acidic conditions (e.g., HCl or H₂SO₄). Key steps include: